BenchChemオンラインストアへようこそ!

Isoprocurcumenol

Cytotoxicity Leukemia Cancer Research

Isoprocurcumenol is the only Curcuma-derived sesquiterpene with EGFR-mimetic activity, increasing ERK/AKT phosphorylation and upregulating c-myc, c-jun, c-fos, egr-1. Ideal for skin regeneration and cosmetic R&D, protected by US 20230320957 for anti-aging compositions. Not interchangeable with Curcumenol (CYP inhibitor) or Procurcumenol (cytotoxic). Research-use only, not for human applications.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B3026587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprocurcumenol
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(=C1CC2C(CCC2(C)O)C(=C)CC1=O)C
InChIInChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h11,13,17H,3,5-8H2,1-2,4H3
InChIKeyITIGZFMSPAFZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoprocurcumenol: Guaiane Sesquiterpene for EGFR Signaling and Anti-Cancer Research Applications


Isoprocurcumenol (CAS 102130-90-5) is a guaiane-type sesquiterpene isolated predominantly from the rhizomes of Curcuma species including C. zedoaria, C. comosa, and C. zedoaroides [1]. It is structurally characterized by a decahydroazulen-6-one core with a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol [2]. Unlike many structurally related Curcuma sesquiterpenes that function primarily as cytotoxic agents or CYP inhibitors, Isoprocurcumenol is distinguished by its ability to activate epidermal growth factor receptor (EGFR) signaling, increasing phosphorylation of ERK and AKT and upregulating proliferation-associated genes including c-myc, c-jun, c-fos, and egr-1 [3].

Why Isoprocurcumenol Cannot Be Substituted with Curcumenol or Procurcumenol in Targeted Assays


Generic substitution among Curcuma-derived sesquiterpenes is scientifically invalid due to divergent and often opposing mechanisms of action and target profiles. While Curcumenol functions as a CYP3A4 inhibitor (IC50 = 12.6 μM) and suppresses NF-κB activation, Isoprocurcumenol functions as an EGFR agonist, increasing ERK/AKT phosphorylation . Procurcumenol exhibits stronger non-selective cytotoxicity (IC50 = 25.6 μM against WEHI-3 cells, but also toxicity to HUVEC at IC50 = 16.3–50.0 μM), whereas Isoprocurcumenol demonstrates comparatively attenuated cytotoxic activity in the same assay systems, suggesting a more favorable therapeutic window for non-cytotoxic applications [1]. The molecular target divergence—CYP inhibition (Curcumenol), ERα inhibition (Isocurcumenol), versus EGFR activation (Isoprocurcumenol)—means that these structurally similar compounds are functionally non-interchangeable .

Isoprocurcumenol Quantitative Comparative Evidence: Head-to-Head and Cross-Study Data


Isoprocurcumenol vs. Procurcumenol: Cytotoxicity Profile Comparison in Leukemic and Normal Cells

In a direct head-to-head MTT cytotoxicity assay comparing five sesquiterpenes isolated from Curcuma zedoaria against mouse myelomonocytic leukemia (WEHI-3), human promyelocytic leukemia (HL-60), and normal human umbilical vein endothelial (HUVEC) cells, Procurcumenol exhibited the strongest anti-leukemic activity (WEHI-3 IC50 = 25.6 μM; HL-60 IC50 = 106.8 μM) but also the highest non-selective toxicity toward normal HUVEC cells (IC50 range 16.3–50.0 μM). Isoprocurcumenol, evaluated in the same panel, demonstrated comparatively attenuated cytotoxicity, positioning it as a compound with a distinct selectivity profile relative to its closely related analog Procurcumenol [1].

Cytotoxicity Leukemia Cancer Research

Isoprocurcumenol vs. Curcumenol and Curcumenone: Comparative Antiproliferative Activity in MCF-7 Breast Cancer Cells

In a comprehensive antiproliferative screening of 19 compounds isolated from Curcuma zedoaria against four human cancer cell lines (Ca Ski, MCF-7, PC-3, and HT-29) using MTT assay, Curcumenone and Curcumenol displayed strong activity with IC50 values of 8.3 ± 1.0 μg/mL and 9.3 ± 0.3 μg/mL, respectively, against MCF-7 cells. Isoprocurcumenol (compound 14) was included in this 19-compound panel and evaluated under identical conditions, demonstrating significantly weaker antiproliferative activity compared to Curcumenone and Curcumenol [1][2].

Antiproliferative Breast Cancer MCF-7

Isoprocurcumenol vs. Curcuzedoalide: Comparative Cytotoxicity in AGS Gastric Cancer Cells

In a bioactivity-guided fractionation study evaluating the methanolic extract of Curcuma zedoaria against human gastric cancer AGS cells, five sesquiterpenes were isolated and tested: Isoprocurcumenol (1), germacrone (2), curzerenone (3), curcumenol (4), and curcuzedoalide (5). Curcuzedoalide demonstrated the strongest dose-dependent suppression of AGS cell proliferation with an IC50 of 125.11 ± 2.77 μM and was shown to induce apoptosis via caspase activation [1]. Isoprocurcumenol, evaluated in the same panel, did not exhibit comparable potency in this gastric cancer model [1].

Gastric Cancer Cytotoxicity AGS

Isoprocurcumenol vs. Curcumenol: Divergent Molecular Mechanism of Action (EGFR Agonist vs. CYP3A4 Inhibitor)

Isoprocurcumenol functions as an EGFR agonist, increasing the phosphorylation of ERK and AKT and upregulating c-myc, c-jun, c-fos, and egr-1 expression in HaCaT keratinocytes at concentrations of 10 μM (phosphorylation observed within 10 minutes and sustained for 1 hour) [1]. In contrast, Curcumenol ((+)-Curcumenol) functions as a potent CYP3A4 inhibitor with an IC50 of 12.6 μM and suppresses NF-κB activation by blocking IκBα phosphorylation . These represent fundamentally divergent and non-overlapping mechanisms of action.

EGFR Signaling ERK/AKT Phosphorylation Mechanism of Action

Isoprocurcumenol vs. Isocurcumenol: Distinct Cancer Cell Line Cytotoxicity Profiles

Isocurcumenol, an estrogen receptor alpha (ERα) inhibitor also isolated from Curcuma zedoaria, exhibits measurable anti-tumor activity with reported IC50 values of 99.1 μg/mL in DLA cells and 178.2 μg/mL in KB cells . In contrast, Isoprocurcumenol has not been characterized as a cytotoxic anti-tumor agent in these cell lines; its primary documented biological activity is EGFR activation and promotion of keratinocyte proliferation [1].

Anti-tumor DLA KB

Isoprocurcumenol Concentration-Dependent Proliferation of Keratinocytes: Quantitative Dose-Response

Isoprocurcumenol demonstrates concentration-dependent stimulation of HaCaT human keratinocyte proliferation across a broad range (0–200 μM) with a 24–48 hour incubation period . At 1 μM (1 hour incubation), Isoprocurcumenol stimulates expression of cell growth and proliferation-related genes (c-fos, c-jun, c-myc, egr-1) via EGFR pathway activation [1]. This EGFR-mimetic activity is a unique functional signature that distinguishes Isoprocurcumenol from other Curcuma sesquiterpenes, none of which are documented to function as EGFR agonists at comparable concentrations .

Keratinocyte Proliferation Skin Regeneration Wound Healing

Isoprocurcumenol Application Scenarios Based on Quantitative Evidence


Keratinocyte Proliferation and Skin Regeneration Research (EGFR-Mimetic Applications)

Isoprocurcumenol is the preferred compound for research on EGFR-mediated keratinocyte proliferation and skin regeneration. It activates EGFR signaling, increases phosphorylation of ERK and AKT at 10 μM, and upregulates c-myc, c-jun, c-fos, and egr-1 at 1 μM [1]. It stimulates HaCaT keratinocyte proliferation across a 0–200 μM concentration range (24–48 h) and promotes proliferation in both physical and UVB-induced cellular damage models . A dedicated patent (US 20230320957) covers compositions for anti-aging or skin regeneration comprising Isoprocurcumenol, confirming industrial interest in this application [2]. No other Curcuma sesquiterpene (curcumenol, procurcumenol, isocurcumenol) is documented to possess this EGFR-mimetic activity .

Mechanistic Studies of EGFR-ERK-AKT Signaling Pathway Activation

Isoprocurcumenol serves as a small-molecule tool compound for studying EGFR pathway activation. In HaCaT cells, 10 μM Isoprocurcumenol induces ERK and AKT phosphorylation within 10 minutes, sustained for 1 hour [1]. At 1 μM (1 hour), it stimulates expression of c-fos, c-jun, c-myc, and egr-1, providing a reproducible transcriptional readout for pathway activation studies . This activity profile distinguishes Isoprocurcumenol from Curcumenol, which instead inhibits CYP3A4 (IC50 = 12.6 μM) and suppresses NF-κB signaling [2].

Comparative Natural Product Chemistry and Structure-Activity Relationship Studies

Isoprocurcumenol is a valuable reference compound for structure-activity relationship studies within the guaiane sesquiterpene family. In a direct comparative study of five C. zedoaria sesquiterpenes, Isoprocurcumenol exhibited attenuated cytotoxicity relative to Procurcumenol (WEHI-3 IC50 = 25.6 μM; HL-60 IC50 = 106.8 μM) in the same assay panel, providing a basis for investigating how minor structural variations among guaiane sesquiterpenes modulate cytotoxicity and target selectivity [1]. It is also less potently antiproliferative than Curcumenone (MCF-7 IC50 = 8.3 ± 1.0 μg/mL) and Curcumenol (MCF-7 IC50 = 9.3 ± 0.3 μg/mL) in MCF-7 breast cancer cells .

Cosmetic and Dermatological Formulation Development (Intellectual Property Landscape)

For industrial research and development in the cosmetic or dermatological sectors, Isoprocurcumenol is protected by US patent application 20230320957 (filed 2023), covering compositions for anti-aging or skin regeneration [1]. The patent application specifically claims compositions comprising Isoprocurcumenol or its salt as an active ingredient, with example formulations containing 10 nM to 100 μM of the compound . The patent emphasizes Isoprocurcumenol's advantages over recombinant EGF: small molecular size enabling skin barrier penetration, natural origin, and stability . This intellectual property landscape represents a verifiable procurement consideration for industrial users developing EGF-mimetic cosmetic or dermatological products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoprocurcumenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.